N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide
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Overview
Description
N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide is a synthetic organic compound with the molecular formula C14H12N2O2S and a molecular weight of 272.32
Mechanism of Action
Target of Action
N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide, also known as N-(1-methyl-2-oxo-3H-indol-5-yl)thiophene-2-carboxamide, is a compound that has been found to have notable cytotoxicity toward human cancer cell lines . The primary targets of this compound are likely to be proteins involved in cellular apoptotic pathways .
Mode of Action
The compound interacts with its targets, leading to the activation of procaspase-3 . This activation is crucial in the regulation of apoptosis responses . The compound’s interaction with its targets leads to changes in the cell cycle, causing an accumulation of cells in the S phase and inducing late cellular apoptosis .
Biochemical Pathways
The compound affects both extrinsic and intrinsic pathways of the apoptotic machine . These pathways involve a large group of cysteine proteases enzymes known as caspases . Among these, caspase-3, known as the executioner caspase, is one of the key enzymes regulating apoptosis responses .
Pharmacokinetics
The compound’s interaction with its targets suggests that it may have good oral bioavailability .
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . This leads to the death of these cells, making the compound a potential candidate for the development of novel anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide typically involves the reaction of 1-methyl-2-oxoindoline with thiophene-2-carboxylic acid or its derivatives under specific conditions. One common method includes the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of halogenated or alkylated thiophene derivatives.
Scientific Research Applications
N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial
Properties
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-16-11-5-4-10(7-9(11)8-13(16)17)15-14(18)12-3-2-6-19-12/h2-7H,8H2,1H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQWKFHWVCSJMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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